

2-Chloro-5-isopropoxypyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-isopropoxypyridine

Cat. No.: B1512368

[Get Quote](#)

Technical Guide: 2-Chloro-5-isopropoxypyridine Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. For researchers in pharmaceutical and agrochemical development, halogenated pyridines are foundational scaffolds. The specific arrangement of the chloro, isopropoxy, and nitrogen functionalities in this molecule offers a unique combination of reactivity and structural properties. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a reactive handle for molecular elaboration. The isopropoxy group at the 5-position modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of derivative compounds.

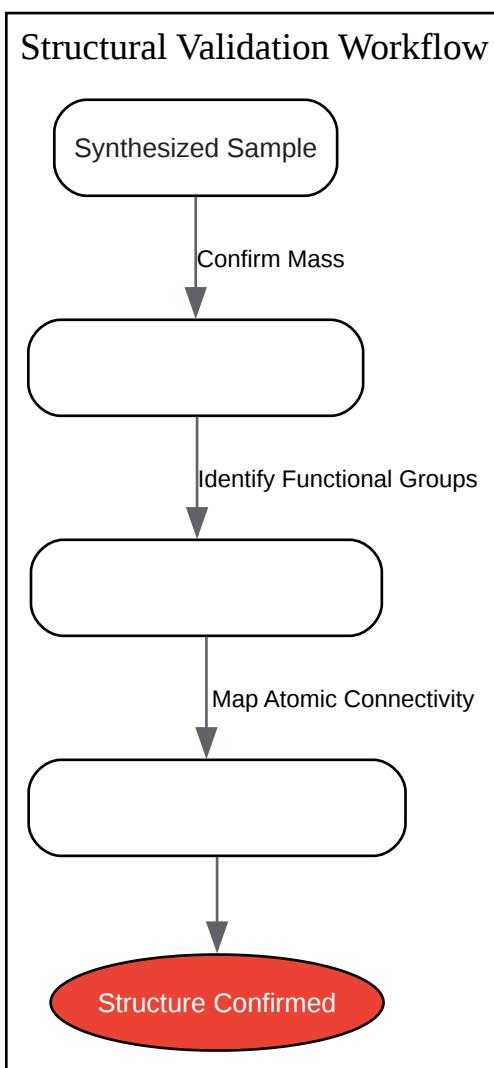
This guide provides a comprehensive overview of the core physical properties of **2-Chloro-5-isopropoxypyridine**, outlines the standard methodologies for its characterization, and discusses its handling and application, offering a field-proven perspective for scientists engaged in synthesis and drug discovery.

Core Physical and Chemical Properties

The fundamental physical properties of a compound are the cornerstone of its application in synthesis, dictating reaction conditions, purification strategies, and formulation. **2-Chloro-5-**

isopropoxypyridine is typically supplied as a liquid with high purity, suitable for precise synthetic applications.^[1]

A summary of its key identifiers and known physical properties is presented below. It is important to note that while core identifiers are well-documented, experimentally determined values for properties such as boiling point and density are not consistently available in public literature, indicating a potential data gap for this specific reagent.


Property	Value	Source
IUPAC Name	2-chloro-5-(propan-2- yloxy)pyridine	[1]
Synonyms	2-Chloro-5-[(propan-2- yl)oxy]pyridine	[1]
CAS Number	1204483-99-7	[1]
Molecular Formula	C ₈ H ₁₀ ClNO	[1]
Molecular Weight	171.62 g/mol	[1]
Physical Form	Liquid	[1]
Purity	≥98%	[1]
Boiling Point	Data not available	
Density	Data not available	
InChI Key	LXKKOEVIWJUAQAA- UHFFFAOYSA-N	[1]

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. A multi-technique spectroscopic approach is required for the unambiguous structural validation of **2-Chloro-5-isopropoxypyridine**.

The Causality Behind the Workflow

The logical workflow for characterization is designed to be a self-validating system. Mass spectrometry first confirms the molecular mass, while infrared spectroscopy identifies the key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic connectivity, confirming the precise isomeric arrangement.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to verify the molecular weight of the compound.

- Expected Molecular Ion (M^+): For $C_8H_{10}ClNO$, the monoisotopic mass is approximately 171.04 g/mol.
- Key Validation Point (Trustworthiness): The presence of a single chlorine atom provides a definitive isotopic signature. The spectrum should exhibit two peaks for the molecular ion: one for the ^{35}Cl isotope (M^+) and another, approximately one-third the intensity, for the ^{37}Cl isotope ($M+2$ peak). This 3:1 ratio is a critical validation checkpoint. Ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule $[M+H]^+$ at m/z 172.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups. For **2-Chloro-5-isopropoxypyridine**, the spectrum is expected to show:

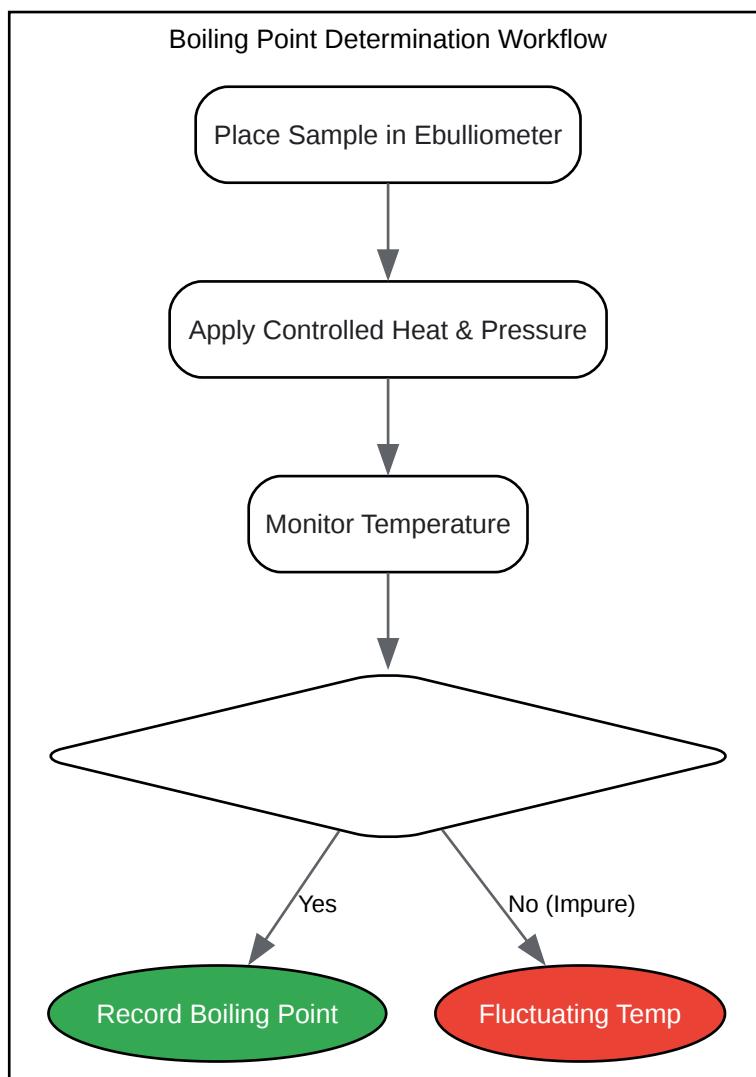
- $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching from the isopropyl and pyridine ring moieties.
- $\sim 1450\text{-}1600\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O-C stretching from the isopropoxy ether linkage. This is a key diagnostic peak.
- $\sim 700\text{-}850\text{ cm}^{-1}$: C-Cl stretching, confirming the halogen's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

- 1H NMR:
 - Isopropyl Group: A septet (one proton, $-O-CH(CH_3)_2$) integrating to 1H and a doublet (six protons, $-CH(CH_3)_2$) integrating to 6H are expected. The chemical shift of the septet would be downfield due to the adjacent oxygen.
 - Pyridine Ring: Three distinct signals in the aromatic region ($\sim 7.0\text{-}8.5$ ppm) are expected, corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm their relative positions (ortho, meta, para coupling).

- ^{13}C NMR:
 - The spectrum should show 8 distinct carbon signals.
 - Isopropyl Group: Two signals in the aliphatic region.
 - Pyridine Ring: Five signals in the aromatic/heteroaromatic region, with the carbon attached to the chlorine (C2) being significantly affected by the halogen's electronegativity.


Experimental Protocols: Determining Core Properties

While specific data may be sparse, the methodologies to acquire them are standardized. Understanding the "why" behind a technique is crucial for interpreting data with confidence.

Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for setting temperature limits in reactions.

- Protocol: Ebulliometry
 - Apparatus Setup: A small-scale distillation apparatus equipped with a high-precision thermometer or thermocouple is used.
 - Rationale: The sample is heated under controlled pressure (typically atmospheric or under vacuum). The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.
 - Self-Validation: A stable temperature plateau during a steady distillation confirms that a true boiling point has been reached, rather than the volatilization of mixed components. For high-purity substances like this, a sharp, stable boiling point is expected.

[Click to download full resolution via product page](#)

Caption: Workflow for Ebulliometry.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chloro-5-isopropoxypyridine** was not found, data from analogous chlorinated pyridine derivatives provide a strong basis for safe handling protocols. Compounds in this class may cause skin, eye, and respiratory irritation.[2]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Inhalation: Avoid breathing vapors. If inhaled, move to fresh air.[\[2\]](#)
- Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[\[2\]](#)
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[\[2\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Applications in Pharmaceutical and Agrochemical Synthesis

2-Chloro-5-isopropoxypyridine is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are pillars of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The ability to use this compound to introduce a substituted pyridine ring into a larger molecule is highly valuable, as the pyridine scaffold is a well-known pharmacophore present in numerous approved drugs. Its derivatives are explored in the development of pharmaceuticals and next-generation crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-isopropoxypyridine | CymitQuimica [cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [2-Chloro-5-isopropoxypyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1512368#2-chloro-5-isopropoxypyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com